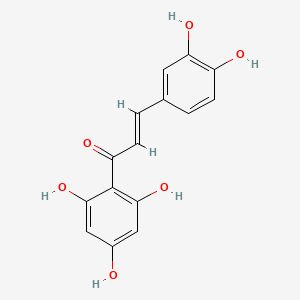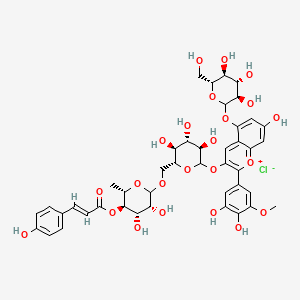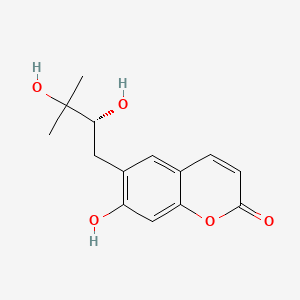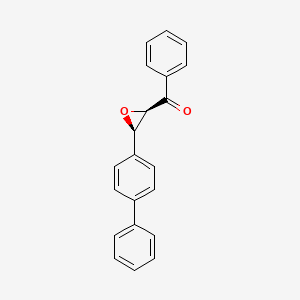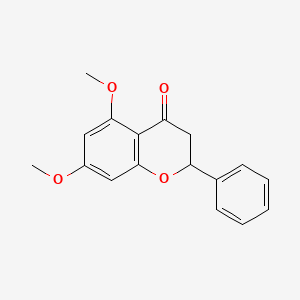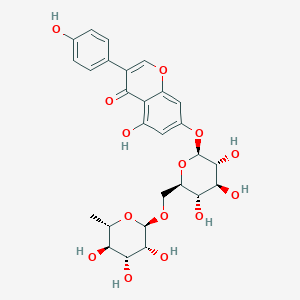
Sphaerobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphaerobioside is a natural product found in Eriosema tuberosum . It is an isoflavonoid glycoside, serving as a secondary metabolite found in several plant species . This compound possesses a diverse range of properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer characteristics .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that isoflavonoids like this compound are typically synthesized in plants through the interdependent actions of enzymes .Molecular Structure Analysis
This compound has a molecular formula of C27H30O14 . Its IUPAC name is 5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one .Physical And Chemical Properties Analysis
This compound has a molecular weight of 578.5 g/mol . It has 8 hydrogen bond donors and 14 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 .Applications De Recherche Scientifique
Phenolic Compounds from Garcinia dulcis : This study identified a compound known as "sphaerobioside acetate" from the fruit of Garcinia dulcis. The research investigated the radical scavenging and antibacterial activities of this and other compounds isolated from the fruit (Deachathai et al., 2005).
Antimicrobial Glycolipids from Marine Sponge : A study on extracts from the marine sponge Caminus sphaeroconia identified a novel antimicrobial glycolipid named "caminoside A." This compound showed potent activity in a screen for bacterial type III secretion inhibitors (Linington et al., 2002).
Phenolic Composition of Retama sphaerocarpa : Research on Retama sphaerocarpa, a shrub used in traditional medicine, included analysis of its phenolic compounds. This study is significant for understanding the composition of such plants and their potential bioactive properties (Touati et al., 2017).
Genome-scale Reconstruction of Rhodobacter sphaeroides Metabolic Network : A genome-level understanding of the metabolic capabilities of Rhodobacter sphaeroides was presented, which could be relevant for biotechnological applications including biofuel production (Imam et al., 2011).
Antimicrobial and Antioxidant Activity of Sphaeranthus indicus : This study highlights the antimicrobial and antioxidant activities of different parts of the Sphaeranthus indicus plant, a valuable source of natural bioactive compounds (Tandon & Gupta, 2020).
Mécanisme D'action
Sphaerobioside’s mode of action includes the inhibition of multiple enzymes and signaling pathways. It has been observed to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. Additionally, this compound hinders the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and the immune response .
Propriétés
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCIPHUIZGDLB-SEPMLUPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)

